N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline
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Overview
Description
N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a benzothiazole ring substituted with a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of o-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO.
Coupling Reaction: The nitrated benzothiazole is coupled with N,N-dimethylaniline through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue without the benzothiazole and nitro groups.
4-Nitroaniline: Contains a nitro group but lacks the dimethylamino and benzothiazole moieties.
Benzothiazole: The core structure without the dimethylamino and nitro groups.
Uniqueness
N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and nitro groups, along with the benzothiazole ring, allows for diverse applications and interactions that are not possible with simpler analogues.
Properties
CAS No. |
688328-56-5 |
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Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C17H15N3O2S/c1-19(2)13-9-6-12(7-10-13)8-11-16-18-14-4-3-5-15(20(21)22)17(14)23-16/h3-11H,1-2H3 |
InChI Key |
VGMYGZIXZBVCMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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